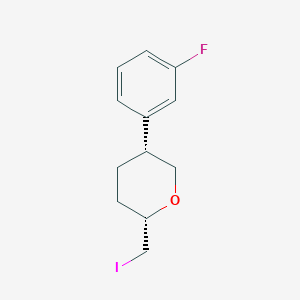
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a chiral compound with a unique structure that includes a fluorophenyl group and an iodomethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a fluorophenyl derivative and an oxane precursor.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2S,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to alcohols or ketones.
Scientific Research Applications
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the iodomethyl group can participate in covalent bonding or act as a leaving group in biochemical reactions. The specific pathways involved depend on the context of its use, such as in enzymatic inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-(3-Chlorophenyl)-2-(iodomethyl)oxane: Similar structure but with a chlorine atom instead of fluorine.
(2S,5R)-5-(3-Bromophenyl)-2-(iodomethyl)oxane: Contains a bromine atom in place of fluorine.
(2S,5R)-5-(3-Methylphenyl)-2-(iodomethyl)oxane: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorophenyl group in (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Properties
Molecular Formula |
C12H14FIO |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
(2S,5R)-5-(3-fluorophenyl)-2-(iodomethyl)oxane |
InChI |
InChI=1S/C12H14FIO/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1 |
InChI Key |
WQIRJAWBVBLWAD-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CI |
Canonical SMILES |
C1CC(OCC1C2=CC(=CC=C2)F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

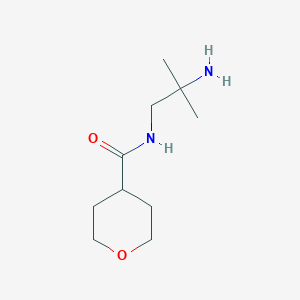
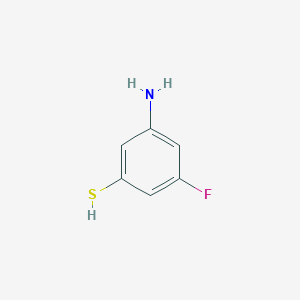
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)
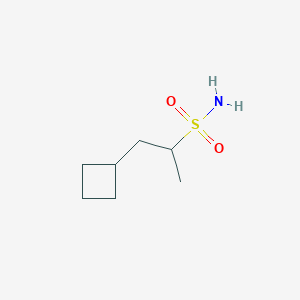
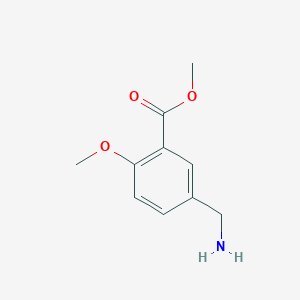
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
![6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13205670.png)
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)
